molecular formula C14H14ClN3OS B13363280 (4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate

(4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate

Katalognummer: B13363280
Molekulargewicht: 307.8 g/mol
InChI-Schlüssel: COHBBXSGRMTZOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, a chlorophenyl group, and an imidothiocarbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate typically involves the reaction of 4-methoxy-2-pyridinecarboxaldehyde with N-(4-chlorophenyl)imidothiocarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

(4-methoxy-2-pyridinyl)methyl N-(4-chlorophenyl)imidothiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H14ClN3OS

Molekulargewicht

307.8 g/mol

IUPAC-Name

(4-methoxypyridin-2-yl)methyl N'-(4-chlorophenyl)carbamimidothioate

InChI

InChI=1S/C14H14ClN3OS/c1-19-13-6-7-17-12(8-13)9-20-14(16)18-11-4-2-10(15)3-5-11/h2-8H,9H2,1H3,(H2,16,18)

InChI-Schlüssel

COHBBXSGRMTZOU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1)CSC(=NC2=CC=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.